molecular formula C19H20F3N3O3S B5972977 2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide

2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide

Cat. No.: B5972977
M. Wt: 427.4 g/mol
InChI Key: GVHVNUDJRIINER-UHFFFAOYSA-N
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Description

2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide is a complex organic compound that features a piperazine ring substituted with a thiophene moiety and a trifluoromethoxyphenyl group

Properties

IUPAC Name

2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3S/c20-19(21,22)28-16-6-2-1-4-13(16)11-24-17(26)10-15-18(27)23-7-8-25(15)12-14-5-3-9-29-14/h1-6,9,15H,7-8,10-12H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHVNUDJRIINER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NCC2=CC=CC=C2OC(F)(F)F)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, which is then functionalized with a thiophene moiety. The final step involves the introduction of the trifluoromethoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-oxo-1-(phenylmethyl)piperazin-2-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide
  • 2-[3-oxo-1-(benzyl)piperazin-2-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide

Uniqueness

The presence of the thiophene moiety in 2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide distinguishes it from similar compounds. Thiophene imparts unique electronic properties and enhances the compound’s ability to interact with biological targets, potentially leading to improved therapeutic efficacy.

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